Danoprevir sodium Danoprevir sodium Danoprevir Sodium is the sodium salt form of danoprevir, an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, danoprevir binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. Danoprevir may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.
Brand Name: Vulcanchem
CAS No.: 916826-48-7
VCID: VC1571442
InChI: InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1
SMILES: CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]
Molecular Formula: C35H45FN5NaO9S
Molecular Weight: 753.8 g/mol

Danoprevir sodium

CAS No.: 916826-48-7

VCID: VC1571442

Molecular Formula: C35H45FN5NaO9S

Molecular Weight: 753.8 g/mol

* For research use only. Not for human or veterinary use.

Danoprevir sodium - 916826-48-7

Description

Danoprevir sodium, known as danoprevir, is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It is a peptidomimetic compound that has been developed as a direct-acting antiviral agent for the treatment of HCV infections. Danoprevir was first developed by Array BioPharma and InterMune, a subsidiary of Roche, and has shown significant efficacy in clinical trials, particularly when boosted by ritonavir .

Clinical Use and Efficacy

Danoprevir has been primarily used in combination with other antiviral agents for the treatment of HCV. In a phase 3 clinical trial involving 140 patients, a regimen of ritonavir-boosted danoprevir plus pegylated-interferon α-2a and ribavirin achieved a sustained virologic response (SVR12) rate of 97.1% in non-cirrhotic HCV genotype 1-infected patients . Another phase 2/3 trial showed an SVR12 rate of 99% when danoprevir was combined with ravidasvir (an HCV NS5A inhibitor) and ribavirin .

RegimenSVR12 RatePatient Group
Danoprevir + Pegylated-Interferon α-2a + Ribavirin97.1%Non-cirrhotic HCV GT1
Danoprevir + Ravidasvir + Ribavirin99%Treatment-naive, non-cirrhotic HCV GT1

Repurposing for COVID-19

Recent studies have explored the potential of danoprevir in treating COVID-19. A clinical study using danoprevir boosted by ritonavir showed promising results in COVID-19 patients, with all enrolled patients being discharged from the hospital after a short treatment period . The treatment was well-tolerated, and patients experienced rapid improvement in symptoms and viral clearance.

TreatmentDurationOutcome
Danoprevir + Ritonavir4-12 daysAll patients discharged with improved symptoms and viral clearance

Safety and Tolerability

Danoprevir, when used in combination with ritonavir, has been reported to be safe and well-tolerated in both HCV and COVID-19 patients. No significant adverse effects were noted in the clinical studies conducted so far .

CAS No. 916826-48-7
Product Name Danoprevir sodium
Molecular Formula C35H45FN5NaO9S
Molecular Weight 753.8 g/mol
IUPAC Name sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide
Standard InChI InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1
Standard InChIKey GXYYUDQAGCVAGJ-HHGSPMIASA-M
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]
SMILES CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]
PubChem Compound 23718928
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :